molecular formula C16H25NO2 B015223 (-)-曲马多 CAS No. 123134-25-8

(-)-曲马多

货号 B015223
CAS 编号: 123134-25-8
分子量: 263.37 g/mol
InChI 键: TVYLLZQTGLZFBW-GOEBONIOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(-)-Tramadol is a synthetic opioid analgesic that is commonly used for the management of moderate to severe pain. It was first synthesized in 1977 by Grünenthal GmbH, a German pharmaceutical company. Tramadol is a racemic mixture, which means it contains two enantiomers, (+)-tramadol and (-)-tramadol. The (-)-tramadol enantiomer is responsible for most of the analgesic effects of the drug.

科学研究应用

  1. 抗抑郁作用: 曲马多已被证明在动物模型中具有抗抑郁样作用,可能涉及 L-精氨酸-一氧化氮-环鸟苷单磷酸信号通路 (Jessé 等人,2008 年)

  2. 术后疼痛管理: 通过增加脊髓中去甲肾上腺素和血清素水平并激活阿片受体来抑制术后过敏 (Kimura 等人,2012 年)

  3. 神经递质相互作用: 曲马多抑制大鼠脑中的 5HT 摄取并促进其基底流出,表明其作用部位在神经元内 (Driessen 和 Reimann,1992 年)

  4. TRPV1 激动剂: 作为 TRPV1 的激动剂,这可能解释了曲马多的预期镇痛作用和经常看到的副作用(例如,引发灼痛和红斑)(Marincsák 等人,2008 年)

  5. 免疫反应和疼痛: 曲马多在小鼠中诱导抗伤害感受和增强自然杀伤细胞活性以及 IL-2 产生,但其抗炎作用在慢性给药后消失 (Sacerdote 等人,1997 年)

  6. 氧化应激和神经递质改变: 慢性服用曲马多会诱发氧化应激、炎症和细胞凋亡,并改变大鼠脑中的单胺神经递质 (Mohamed 和 Mahmoud,2019 年)

  7. 对睾丸功能的影响: 曲马多治疗会影响成年雄性大鼠的睾丸功能,可能通过过度产生一氧化氮和氧化应激 (Ahmed 和 Kurkar,2014 年)

  8. 药代动力学和副作用: 盐酸曲马多用于治疗疼痛、焦虑和抑郁,但由于其快速代谢和排泄而具有副作用 (Vazzana 等人,2015 年)

  9. 糖尿病神经病变治疗: 曲马多在治疗糖尿病神经病变疼痛方面有效且安全,最常见的副作用是恶心、便秘、头痛和嗜睡 (Harati 等人,1998 年)

  10. 骨关节炎疼痛管理: 曲马多降低了骨关节炎患者的疼痛强度,产生症状缓解,并改善了功能,但这些益处很小,并且有很高的不良事件风险 (Cepeda 等人,2006 年)

属性

IUPAC Name

(1S,2S)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-17(2)12-14-7-4-5-10-16(14,18)13-8-6-9-15(11-13)19-3/h6,8-9,11,14,18H,4-5,7,10,12H2,1-3H3/t14-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYLLZQTGLZFBW-GOEBONIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCC[C@]1(C2=CC(=CC=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601313414
Record name (-)-(S,S)-trans-Tramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Tramadol

CAS RN

123134-25-8
Record name (-)-(S,S)-trans-Tramadol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123134-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-(S,S)-trans-Tramadol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123134258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-(S,S)-trans-Tramadol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601313414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRAMADOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26J30IC20Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

3 kg (10 mole) (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol hydrochloride (1) were suspended in 4800 ml water and treated with 1.6 kg crushed ice. 1300 ml of 36-38% (technical) caustic soda solution were added drop-wise with stirring. The mixture was subsequently extracted with 7000 ml dichloromethane, and was extracted with a further 2000 ml dichloromethane after phase separation. The combined organic phases were dried over sodium sulphate. After removing the solvent by distillation, 2630 g (99% theoretical) of (1RS,2RS)-2-dimethylaminomethyl-1-(3-methoxy-phenyl)-cyclohexanol were obtained as a syrup.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4800 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

First, tramadol N-oxide was prepared as set forth hereinafter. Tramadol hydrochloride (0.5 mol) was converted to its free base in basified water (pH>9) and then extracted with ether. The ether was evaporated to yield the crystalline hydrate of tramadol. The solid was then heated with steam under a high vacuum to remove as much water as possible to yield 131.5 g of material. The material was dissolved in methanol (500 mL) and 65 g of 30% H2O2 was added. The solution was stirred for 3 hours and then an additional 65 g of the 30% H2O2 was added. The reaction was stirred for 2.5 days at room temperature. Approximately 10 mg of PtO2 on carbon (use of Pt/C is suggested for its ease of removal) was added to the reaction mixture, and very gentle foaming took place. An additional 10 mg of PtO2 was added and the reaction mixture was stirred overnight and then filtered thru a filter aid. The filtrate was concentrated under vacuum while being heated to a temperature of <40° C. The residue was taken up in methylene chloride. Since the methylene chloride solution contained some colloidial platinum, the solution was diluted with ethyl acetate to 1 L and filtered through a nylon filter membrane (0.45μ pore size) to yield a clear colorless filtrate. The filtrate was concentrated to 600 mL, and then ethyl acetate was added continuously to maintain a volume of 800 mL while the solution was heated until a vapor temperature of 74° C. was reached. The solution was then cooled to room temperature. The solid was collected by filtration, washed with ethyl acetate and dried in vacuo to yield 126.6 g of the tramadol N-oxide (mp. 159.5°-160° C.).
Quantity
0.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Tramadol hydrochloride was heated at 90 V for 3.5 s (methanol/dichloromethane solvent mixture used for coating) using the above-described apparatus to provide tramadol aerosol in 100% purity.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(-)-Tramadol
Reactant of Route 2
Reactant of Route 2
(-)-Tramadol
Reactant of Route 3
Reactant of Route 3
(-)-Tramadol
Reactant of Route 4
Reactant of Route 4
(-)-Tramadol
Reactant of Route 5
Reactant of Route 5
(-)-Tramadol
Reactant of Route 6
Reactant of Route 6
(-)-Tramadol

Q & A

A: (-)-Tramadol exerts its analgesic effects through a dual mechanism: [, ]

  • μ-Opioid Receptor Agonism: (-)-Tramadol acts as a weak agonist at the μ-opioid receptor, similar to morphine, but with lower affinity. This interaction inhibits pain signal transmission in the central nervous system. []
  • Monoamine Reuptake Inhibition: (-)-Tramadol and its metabolite, (+)-O-desmethyltramadol (M1), inhibit the reuptake of norepinephrine and serotonin in the central nervous system, further contributing to its analgesic effects. []

A: Oral (-)-Tramadol demonstrates a relative potency of approximately 4:1 compared to oral Morphine, suggesting that higher doses of Tramadol are required for similar analgesic effects. []

ANone: (-)-Tramadol has the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol.

A: While specific spectroscopic data is not available in the provided research, analytical techniques like High-Performance Liquid Chromatography (HPLC) are commonly employed for Tramadol analysis. []

ANone: The provided research focuses on the pharmacological aspects of (-)-Tramadol. Further research would be needed to explore its material compatibility and stability.

ANone: The provided research focuses on the analgesic properties of (-)-Tramadol and does not mention any catalytic activities.

ANone: While the provided research doesn't delve into computational modeling of (-)-Tramadol, such methods could be valuable for investigating its interactions with receptors and exploring potential structural modifications.

A: While the provided research doesn't explore specific SAR studies, it highlights that the metabolite (+)-O-desmethyltramadol (M1) contributes significantly to Tramadol's analgesic effects, indicating the importance of metabolic transformations for its activity. []

A: Research indicates the development of a novel chewable chocolate-based drug delivery system for Tramadol administration in children, demonstrating improved taste tolerability and reliable relative bioavailability compared to oral liquid formulations. []

ANone: While the provided research focuses on immediate applications, assessing the long-term stability of (-)-Tramadol under various storage conditions is crucial for pharmaceutical formulation development.

A: (-)-Tramadol exhibits specific pharmacokinetic properties: []

    A: Yes, genetic variations, particularly in genes encoding drug-metabolizing enzymes like CYP2D6, can significantly influence the pharmacokinetics of Tramadol. This variability contributes to interindividual differences in response and potential for adverse effects. []

    A: Yes, the pharmacokinetic profile of Tramadol can differ based on the route of administration. For instance, the absorption rate constant of the chewable tablet was significantly lower compared to oral liquid, suggesting differences in absorption kinetics. []

    A: Research has investigated the efficacy of Tramadol in various pain models: [, , , ]

    • Animal Models: Studies in Wistar rats demonstrated that tramadol minimized potential pain during post-oophorectomy, highlighting its analgesic effects in a surgical pain model. []
    • Clinical Trials: Clinical trials have compared the analgesic efficacy of Tramadol alone and in combination with other analgesics, such as paracetamol and diclofenac, in various postoperative pain settings. [, , ]

    ANone: The provided research focuses primarily on the short-term use of Tramadol for acute pain management. While the development of tolerance and dependence is a concern with long-term opioid use, the specific mechanisms of resistance to Tramadol are not extensively discussed.

    A: While the provided research focuses on therapeutic applications, it acknowledges that Tramadol can cause side effects. For instance, higher doses of Tramadol (1.5 mg/kg) combined with Paracetamol led to an increased incidence of nausea and vomiting compared to lower doses (1 mg/kg) in patients undergoing microdisectomy surgery. []

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。